molecular formula C23H18F3N7O B15150146 N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide

Cat. No.: B15150146
M. Wt: 465.4 g/mol
InChI Key: ASLWLGYEIRWGGL-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide is a complex organic compound characterized by the presence of multiple fluorophenyl groups and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 2-fluoroaniline to form the intermediate 4,6-bis(2-fluorophenylamino)-1,3,5-triazine. This intermediate is then reacted with N-(2-fluorophenyl)glycinamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide is unique due to its specific combination of fluorophenyl groups and a triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H18F3N7O

Molecular Weight

465.4 g/mol

IUPAC Name

2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C23H18F3N7O/c24-14-7-1-4-10-17(14)28-20(34)13-27-21-31-22(29-18-11-5-2-8-15(18)25)33-23(32-21)30-19-12-6-3-9-16(19)26/h1-12H,13H2,(H,28,34)(H3,27,29,30,31,32,33)

InChI Key

ASLWLGYEIRWGGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC=C3F)NC4=CC=CC=C4F)F

Origin of Product

United States

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